molecular formula C9H5F3N2O B1417423 2-(Trifluoromethyl)quinazolin-4-ol CAS No. 26059-81-4

2-(Trifluoromethyl)quinazolin-4-ol

Cat. No. B1417423
CAS RN: 26059-81-4
M. Wt: 214.14 g/mol
InChI Key: LOKVXDVFZJAQMR-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinazolin-4-ol is a chemical compound with the molecular formula C9H5F3N2O . It is a white solid and its CAS number is 83800-83-3 .


Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)quinazolin-4-ol can be achieved through various methods. One such method involves the FeCl3-mediated cascade coupling/decarbonylative annulation reaction of isatins with trifluoroacetimidoyl chlorides . Another method involves a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines .


Molecular Structure Analysis

The molecular weight of 2-(Trifluoromethyl)quinazolin-4-ol is 214.14 . The InChI code is 1S/C9H5F3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15) .


Chemical Reactions Analysis

Quinazolinones, including 2-(Trifluoromethyl)quinazolin-4-ol, can undergo various chemical reactions. For instance, they can participate in copper-catalyzed imidoylative cross-coupling/cyclocondensation reactions . They can also undergo radical methylation/sp3 C-H amination/oxidation reactions .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)quinazolin-4-ol is a white solid . Its molecular weight is 214.14 and its molecular formula is C9H5F3N2O . The compound should be stored in a sealed container in a dry room .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-(Trifluoromethyl)quinazolin-4-ol derivatives have been synthesized using various methods, demonstrating the compound's versatility in chemical synthesis. For instance, Xu Li-feng (2011) synthesized 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One, showing its potential in creating biologically active nitrogen-containing heterocyclic compounds (Xu Li-feng, 2011).
  • Le-Cheng Wang et al. (2020) developed an FeCl3-mediated synthesis of 2-(Trifluoromethyl)quinazolin-4(3H)-ones from isatins and trifluoroacetimidoyl chlorides, providing a practical route to diverse biologically relevant quinazolin-4(3H)-one derivatives (Wang et al., 2020).

Biological Activity

  • G. Lipunova et al. (2012) synthesized 2-Methylthio-4-phenylamino-6,7,8-trifluoro-3H-quinazolin-4-one, investigating its antiviral activity against viruses like monkeypox, smallpox vaccine, and ectromelia virus. This highlights the compound's potential in antiviral research (Lipunova et al., 2012).

Pharmaceutical Investigations

  • V. Alagarsamy et al. (2008) synthesized novel 4-(2-methylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones and tested them as H1-antihistaminic agents, indicating the compound's relevance in developing new pharmaceutical agents (Alagarsamy et al., 2008).

Optoelectronic Materials

  • G. Lipunova et al. (2018) discussed the use of quinazoline derivatives, including those with trifluoromethyl groups, in optoelectronic materials. These compounds have applications in electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).

Future Directions

The future directions for the research and development of 2-(Trifluoromethyl)quinazolin-4-ol could involve exploring its potential biological activities and therapeutic applications, given the wide range of biological activities exhibited by quinazolinone derivatives . Additionally, the development of novel synthesis methods and the study of its chemical reactions could also be areas of future research .

properties

IUPAC Name

2-(trifluoromethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKVXDVFZJAQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351519
Record name 2-(trifluoromethyl)quinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)quinazolin-4-ol

CAS RN

26059-81-4
Record name 2-(trifluoromethyl)quinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(Trifluoroacetamido)benzamide (73.0 g, 0.31 mole) was heated in ethylene glycol (150 ml) in an oil bath with stirring. The amide dissolved at around 130° and product began to precipitate out at 150°. The temperature was held at 150° for a further 1 hour before cooling. The solid was filtered off washing well with cold water to give the product, 55.7 g (84%).
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Dolšak, U Švajger, S Lešnik, J Konc, S Gobec… - European Journal of …, 2019 - Elsevier
Toll-like receptors (TLRs) are promising targets for treatment of viral infections, autoimmune diseases, and cancers. Here, two new series of selective small-molecule TLR7 agonists with …
Number of citations: 18 www.sciencedirect.com
H Wu, LS Wang, P Li, J Yu, S Cheng, G Yu… - European Journal of …, 2023 - Elsevier
A series of new N-aryl-2-trifluoromethylquinazoline-4-amine analogs were designed and synthesized based on structure optimization of quinazoline by introducing a trifluoromethyl …
Number of citations: 2 www.sciencedirect.com
N Nallathamby, CW Phan, M Sova, L Saso… - Medicinal …, 2021 - ingentaconnect.com
Background: Microglia are associated with neuroinflammation, which play a key role in the pathogenesis of neurodegenerative diseases. It has been reported that some quinazolines …
Number of citations: 3 www.ingentaconnect.com

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